2-(aminomethyl)-2-ethylbutanamide
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Description
The description of a compound usually includes its molecular formula, structure, and the functional groups present in it. For example, an aminomethyl group is a monovalent functional group with formula −CH2−NH2 .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include various techniques such as condensation reactions, cross-coupling reactions, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, etc., are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the products formed, etc., are studied .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, etc. Techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), etc., are often used .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-2-ethylbutanamide involves the reaction of 2-ethylbutanoyl chloride with ammonia followed by reduction of the resulting amide with sodium borohydride.", "Starting Materials": [ "2-ethylbutanoyl chloride", "ammonia", "sodium borohydride" ], "Reaction": [ "Step 1: 2-ethylbutanoyl chloride is reacted with ammonia in the presence of a base such as triethylamine to form 2-(aminomethyl)-2-ethylbutanamide.", "Step 2: The resulting amide is then reduced with sodium borohydride in the presence of a solvent such as ethanol to yield the final product, 2-(aminomethyl)-2-ethylbutanamide." ] } | |
CAS No. |
98433-11-5 |
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(aminomethyl)-2-ethylbutanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-7(4-2,5-8)6(9)10/h3-5,8H2,1-2H3,(H2,9,10) |
InChI Key |
SFVSJNBBGAERAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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